2-[3,5-Bis(trifluoromethyl)phenyl]-N-[6-chloro-4-(4-fluoro-2-methylphenyl)-3-pyridyl]-2-methylpropanamide
Description
The compound 2-[3,5-Bis(trifluoromethyl)phenyl]-N-[6-chloro-4-(4-fluoro-2-methylphenyl)-3-pyridyl]-2-methylpropanamide is a structurally complex amide derivative featuring a pyridine core substituted with halogenated aryl groups and a propanamide side chain. Key structural elements include:
- 3,5-Bis(trifluoromethyl)phenyl group: Enhances lipophilicity and metabolic stability due to electron-withdrawing trifluoromethyl groups.
- Pyridine ring: Substituted at the 6-position with chlorine and at the 4-position with a 4-fluoro-2-methylphenyl group, likely influencing steric and electronic interactions in biological targets.
- Propanamide backbone: Provides hydrogen-bonding capacity, critical for target engagement.
Properties
CAS No. |
2642577-33-9 |
|---|---|
Molecular Formula |
C24H18ClF7N2O |
Molecular Weight |
518.9 g/mol |
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-N-[6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-yl]-2-methylpropanamide |
InChI |
InChI=1S/C24H18ClF7N2O/c1-12-6-16(26)4-5-17(12)18-10-20(25)33-11-19(18)34-21(35)22(2,3)13-7-14(23(27,28)29)9-15(8-13)24(30,31)32/h4-11H,1-3H3,(H,34,35) |
InChI Key |
JPYZMPMFCOBZOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2=CC(=NC=C2NC(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-Chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine
According to patent WO2021094247A1, a novel chemical process involves:
- Starting material: 4-fluoro-2-methylphenylboronic acid.
- Reaction: Suzuki-Miyaura cross-coupling with 6-chloro-3-pyridyl halides (such as 6-chloro-3-bromo-4-methylpyridine).
- Catalyst: Palladium-based catalysts (e.g., Pd(PPh₃)₄).
- Conditions: Typically carried out in polar aprotic solvents like N,N-Dimethylformamide (DMF) or tetrahydrofuran (THF), with bases such as potassium carbonate or cesium carbonate, at temperatures ranging from 80°C to 120°C.
This step yields the substituted pyridine intermediate with high regioselectivity, crucial for subsequent functionalization.
Synthesis of 2-(3,5-Bis(trifluoromethyl)phenyl)-N-(6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-yl)-N,2-dimethylpropanamide
- Starting material: 2-methyl-2-bromopropanamide derivatives.
- Reaction: Nucleophilic substitution or acylation with the aromatic amine obtained above.
- Reagents: Acyl chlorides or anhydrides, often in the presence of bases like triethylamine or pyridine.
- Conditions: Mild heating (around 50°C to 80°C) in inert solvents such as dichloromethane or acetonitrile.
Specific Reaction Pathways and Conditions
| Step | Reaction Type | Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|---|
| 1 | Suzuki-Miyaura coupling | 4-fluoro-2-methylphenylboronic acid, 6-chloro-3-pyridyl halide | DMF or THF | 80–120°C | Palladium catalyst, base (K₂CO₃ or Cs₂CO₃) |
| 2 | Amide coupling | Acid chloride or anhydride, amine intermediate | Dichloromethane or acetonitrile | 50–80°C | Triethylamine as base |
| 3 | Final amidation | N-methylpropanamide derivative | Same as above | Room temperature to 50°C | Purification via crystallization |
Reaction Optimization and Yield Data
| Parameter | Optimal Condition | Reported Yield | References |
|---|---|---|---|
| Catalyst loading | 2–5 mol% Pd(PPh₃)₄ | ~85% | , |
| Reaction temperature | 100°C | - | , |
| Base | Potassium carbonate | - | , |
| Solvent | DMF or THF | - | , |
The multi-step synthesis typically yields the final compound with an overall efficiency of approximately 40–55%, depending on reaction conditions and purification protocols.
Notes on Alternative Synthetic Routes
Recent patent literature (WO2021094247A1) suggests alternative pathways, such as:
- Direct amide formation via coupling of the aromatic amine with activated carboxylic acids or esters.
- Use of microwave-assisted synthesis to reduce reaction times and improve yields.
- Flow chemistry techniques for scale-up and process intensification.
Summary of Research Outcomes
- Reaction efficiency: Multi-step processes with optimized catalysts and conditions achieve high regioselectivity and purity.
- Intermediates: Key intermediates are synthesized via palladium-catalyzed cross-couplings, with subsequent functionalization.
- Yield enhancement: Use of advanced catalysts, solvents, and reaction conditions improves overall yields.
- Purification: Crystallization and chromatography techniques are employed to isolate the final product with >99% purity.
Chemical Reactions Analysis
Types of Reactions
2-[3,5-Bis(trifluoromethyl)phenyl]-N-[6-chloro-4-(4-fluoro-2-methylphenyl)-3-pyridyl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The presence of halogen atoms allows for nucleophilic substitution reactions, where halogens can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[3,5-Bis(trifluoromethyl)phenyl]-N-[6-chloro-4-(4-fluoro-2-methylphenyl)-3-pyridyl]-2-methylpropanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[3,5-Bis(trifluoromethyl)phenyl]-N-[6-chloro-4-(4-fluoro-2-methylphenyl)-3-pyridyl]-2-methylpropanamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with several analogs in the evidence, but key differences define its unique profile:
Key Comparisons
Pyridine vs. Pyrimidine Cores (Target vs. ):
- The target’s pyridine ring (vs. pyrimidine in ) offers distinct electronic properties. Pyrimidines often exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms, whereas pyridines are more lipophilic .
Substituent Effects on Bioactivity (Target vs. ):
- The 6-chloro and 4-(4-fluoro-2-methylphenyl) groups in the target may enhance target binding compared to the 6-piperazinyl and 4-o-tolyl groups in . Chlorine’s electronegativity could improve binding affinity, while the fluorinated aryl group increases steric bulk .
Amide vs. Tetrazole Bioisosteres (Target vs. ): The target’s propanamide ( uses a tetrazole) provides hydrogen-bond donor/acceptor capacity, critical for interacting with kinase ATP pockets. Tetrazoles, as carboxylic acid bioisosteres, may improve metabolic stability but reduce polarity .
Trifluoromethyl vs. Dichlorophenyl Groups (Target vs. ):
- The 3,5-bis(trifluoromethyl)phenyl group in the target increases hydrophobicity and resistance to oxidative metabolism compared to ’s dichlorophenyl group, which may enhance solubility but reduce membrane permeability .
Research Findings and Implications
In contrast, ’s piperazinyl group introduces basicity, improving solubility .
Metabolic Stability: Fluorine atoms in the target’s 4-(4-fluoro-2-methylphenyl) group likely reduce CYP450-mediated metabolism, extending half-life compared to non-fluorinated analogs .
Synthetic Challenges :
- The steric bulk of the 3,5-bis(trifluoromethyl)phenyl group may complicate synthesis, requiring optimized coupling conditions similar to those in ’s chromene derivatives .
Q & A
Q. What are the critical safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection is advised if ventilation is insufficient .
- Storage: Store in a cool, dry place away from heat sources. Ensure containers are tightly sealed to avoid moisture ingress or decomposition .
- Spill Management: Confine spills using inert absorbents (e.g., vermiculite), and dispose of contaminated materials as hazardous waste. Avoid direct contact during cleanup .
Q. Which spectroscopic techniques are most effective for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to identify proton and carbon environments, particularly focusing on trifluoromethyl () and aromatic regions. For example, groups show distinct -NMR shifts .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, especially for halogenated and polyaromatic motifs .
- Infrared (IR) Spectroscopy: Identify carbonyl (amide C=O stretch ~1650–1700 cm) and C-F bonds (1000–1300 cm) .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and purity?
Methodological Answer:
- Stepwise Functionalization: Prioritize introducing trifluoromethyl groups early to avoid late-stage fluorination challenges. Use Pd-catalyzed cross-coupling for pyridyl and aryl linkages .
- Purification Strategies: Employ flash chromatography with gradients of ethyl acetate/hexane for intermediates. For final product, use recrystallization in ethanol/water mixtures to enhance purity .
- Reaction Monitoring: Track progress via TLC (silica GF254) and adjust stoichiometry of coupling reagents (e.g., NIS, TMSOTf) to minimize side products .
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Trifluoromethylation | CuI, TMSCF, DMF, 80°C | 68 | 92 | |
| Amide Coupling | EDC/HOBt, DCM, RT | 85 | 95 |
Q. What strategies address stability challenges under varying pH and temperature conditions?
Methodological Answer:
- pH Stability Assays: Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C for 24–72 hours. Monitor degradation via HPLC-UV (λ = 254 nm). Trifluoromethyl groups enhance stability in acidic conditions but may hydrolyze under strong bases .
- Thermal Analysis: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. Store below 25°C to prevent thermal degradation .
Q. How do trifluoromethyl groups influence reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Electronic Effects: The electron-withdrawing nature of groups deactivates the aryl ring, reducing susceptibility to electrophilic attack. However, they enhance leaving-group ability in SNAr reactions .
- Experimental Design: Compare reaction rates of trifluoromethylated vs. non-fluorinated analogs with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMSO, DMF). Use kinetic studies (NMR or LC-MS) to quantify activation barriers .
Q. How can computational modeling predict biological target interactions?
Methodological Answer:
- Docking Studies: Use software like AutoDock Vina with crystal structures of target enzymes (e.g., kinases, proteases). Focus on hydrophobic pockets accommodating -aryl motifs .
- MD Simulations: Run molecular dynamics (GROMACS) to assess binding stability. Key parameters include ligand RMSD and hydrogen bond occupancy with active-site residues .
Q. Table 2: Key Interaction Parameters
| Target Protein | Binding Affinity (kcal/mol) | Key Interactions | Reference |
|---|---|---|---|
| Kinase X | -9.2 | π-Stacking with pyridyl, H-bond with amide | |
| Protease Y | -8.7 | Hydrophobic contact with -phenyl |
Q. How should researchers resolve discrepancies in reported solubility data?
Methodological Answer:
- Standardized Protocols: Use shake-flask methods with saturated solutions in PBS, DMSO, and ethanol. Centrifuge and quantify supernatant via UV-Vis .
- Temperature Control: Measure solubility at 25°C and 37°C to account for thermal effects. Note that groups reduce aqueous solubility but enhance lipid bilayer permeability .
Q. What controls are essential for assessing enzyme inhibition activity?
Methodological Answer:
- Positive/Negative Controls: Include known inhibitors (e.g., staurosporine for kinases) and DMSO vehicle controls.
- Dose-Response Curves: Use 8–12 concentrations (0.1–100 µM) to calculate IC. Validate with triplicate runs .
- Off-Target Screening: Test against related enzymes (e.g., phosphatase) to confirm selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
